molecular formula C14H22N2O B5054185 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5054185
M. Wt: 234.34 g/mol
InChI Key: JNGIXKIMMGZPOG-UHFFFAOYSA-N
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Description

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and an ethan-1-ol group

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Piperazine derivatives are a rich field of study due to their prevalence in pharmaceuticals and potential for biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methylbenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include:

    Temperature: 30-35°C

    Solvent: Water or an organic solvent like chloroform or methanol

    Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Dissolving piperazine in water and cooling the solution to 15-20°C.
  • Introducing 3-methylbenzyl chloride and allowing the reaction to proceed.
  • Adding ethylene oxide and maintaining the temperature at 30-35°C.
  • Filtering and purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Methylbenzenesulfonyl)piperazin-1-yl)ethan-1-ol
  • 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethan-1-ol
  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Uniqueness

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with muscarinic receptors and nitric oxide synthase sets it apart from other piperazine derivatives .

Properties

IUPAC Name

2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXKIMMGZPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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